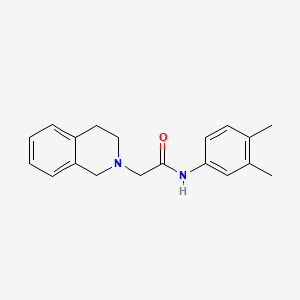
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide is a chemical compound that belongs to the family of acrylamide derivatives. This compound has been extensively studied due to its unique properties, which make it suitable for various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide is not fully understood. However, it is believed that the reversible thermoresponsive behavior of this compound is due to the presence of a nitrile group, which undergoes a reversible conformational change upon heating or cooling. This conformational change is thought to be responsible for the changes in the physical properties of the compound, such as its solubility and gelation behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is biocompatible and does not exhibit any cytotoxicity or genotoxicity. This makes it suitable for various biomedical applications, such as drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide in lab experiments include its reversible thermoresponsive behavior, biocompatibility, and ease of synthesis. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment to study its thermoresponsive behavior.
Future Directions
There are several future directions for the research on 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide. These include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its thermoresponsive behavior in different solvents and environments, and the exploration of its potential applications in drug delivery, tissue engineering, and biosensors. Additionally, the development of new derivatives of this compound with improved properties may also be an area of future research.
Synthesis Methods
The synthesis of 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide involves the reaction of 5-bromo-2-propoxyaniline with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with N-isopropylcyanoacetamide to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide has been extensively used in scientific research due to its unique properties. This compound is known to exhibit a reversible thermoresponsive behavior, which makes it suitable for various applications such as drug delivery, tissue engineering, and biosensors. The thermoresponsive behavior of this compound is attributed to the presence of a nitrile group, which undergoes a reversible conformational change upon heating or cooling.
properties
IUPAC Name |
(E)-3-(5-bromo-2-propoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-7-21-15-6-5-14(17)9-12(15)8-13(10-18)16(20)19-11(2)3/h5-6,8-9,11H,4,7H2,1-3H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAPMDCKMFDKCD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)



methanol](/img/structure/B5328116.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5328148.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5328165.png)
![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5328168.png)